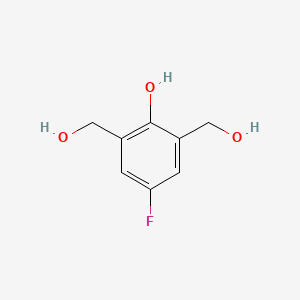

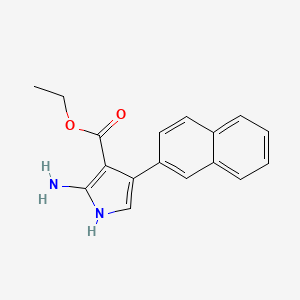

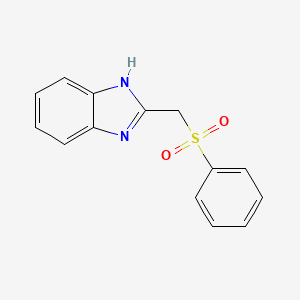

![molecular formula C16H16O3 B1333090 3-[2-(4-甲基苯氧基)苯基]丙酸 CAS No. 886361-09-7](/img/structure/B1333090.png)

3-[2-(4-甲基苯氧基)苯基]丙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 3-[2-(4-methylphenoxy)phenyl]propanoic acid is a structurally complex molecule that can be associated with various pharmacological and chemical properties. While the specific compound is not directly studied in the provided papers, related compounds with similar structural motifs have been investigated, which can offer insights into the properties and behaviors that 3-[2-(4-methylphenoxy)phenyl]propanoic acid might exhibit.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, including the formation of intermediates and the use of catalysts or reagents to promote specific transformations. For instance, the synthesis of analogs of 3-[2-(aminocarbonylphenyl)propanoic acid] involves the introduction of substituents into phenyl moieties, which can affect in vitro activities . Similarly, the synthesis of 2-methyl-2-[4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenoxy]propanoic acid includes reactions such as condensation and subsequent reactions with acetone, chloroform, and NaOH . These methods could potentially be adapted for the synthesis of 3-[2-(4-methylphenoxy)phenyl]propanoic acid.

Molecular Structure Analysis

The molecular structure of compounds closely related to 3-[2-(4-methylphenoxy)phenyl]propanoic acid has been elucidated using various spectroscopic techniques and theoretical calculations. For example, density functional theory (DFT) has been used to optimize structural parameters and investigate bond lengths, angles, and atomic charges . Such analyses are crucial for understanding the reactivity and interaction of the molecule with biological targets or other chemical entities.

Chemical Reactions Analysis

The chemical reactivity of compounds similar to 3-[2-(4-methylphenoxy)phenyl]propanoic acid can be inferred from studies on their reactions. For instance, the gas-phase pyrolytic reactions of 3-phenoxy and 3-phenylsulfanyl-1-propanol derivatives have been investigated, providing insights into the kinetics and mechanisms of such processes . These findings can be useful in predicting the stability and reactivity of 3-[2-(4-methylphenoxy)phenyl]propanoic acid under various conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds are often determined by their molecular structure. The enantioseparation of isomeric 2-(methylphenyl)propanoic acids, for example, demonstrates the influence of substituent positions on the benzene ring on properties like enantiorecognition . Additionally, the use of countercurrent chromatography and UV spectrophotometry can reveal inclusion complex formation constants, which are indicative of molecular interactions . These techniques could be applied to study the physical and chemical properties of 3-[2-(4-methylphenoxy)phenyl]propanoic acid.

科学研究应用

抗炎活性

一项研究鉴定了杜仲叶中包括丙酸变体在内的酚类化合物。这些化合物对巨噬细胞中 LPS 诱导的 NO 生成表现出适度的抑制活性,表明具有潜在的抗炎作用 (Ren 等人,2021 年)。

材料科学中的可再生结构单元

苯乙酸(丙酸的一种变体)被用来增强分子对苯并恶嗪环形成的反应性,取代苯酚。这种方法对于材料科学具有重要意义,它为脂族分子提供苯并恶嗪的特定性质,从而提供了可持续的替代方案 (Trejo-Machin 等人,2017 年)。

环境分析

开发了一种测定水样中苯氧基除草剂(包括丙酸的一种变体)的方法。该方法对于环境监测至关重要,提供了一种灵敏且准确的方法来检测水中的这些化合物 (Nuhu 等人,2012 年)。

抗氧化活性

对海洋真菌肉色曲霉的研究导致分离出苯醚衍生物,包括丙酸的一种变体。这些化合物表现出显着的抗氧化活性,突出了它们在氧化应激相关应用中的潜力 (Xu 等人,2017 年)。

聚合物合成的底物

研究探索了使用丙酸衍生物作为聚合物合成中的底物,为具有潜在应用于各个行业的聚合物新材料提供了见解 (Kim 等人,1999 年)。

属性

IUPAC Name |

3-[2-(4-methylphenoxy)phenyl]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O3/c1-12-6-9-14(10-7-12)19-15-5-3-2-4-13(15)8-11-16(17)18/h2-7,9-10H,8,11H2,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPZDUVFPRLBCEP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC2=CC=CC=C2CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901277455 |

Source

|

| Record name | 2-(4-Methylphenoxy)benzenepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901277455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[2-(4-methylphenoxy)phenyl]propanoic Acid | |

CAS RN |

886361-09-7 |

Source

|

| Record name | 2-(4-Methylphenoxy)benzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886361-09-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Methylphenoxy)benzenepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901277455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

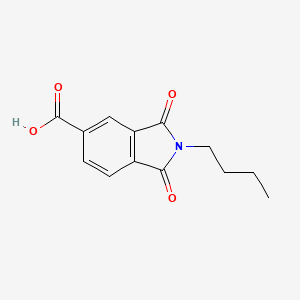

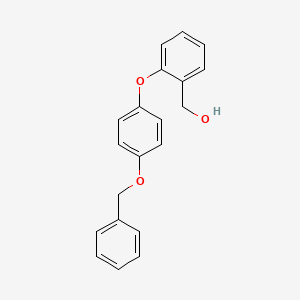

![1-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-chloroethanone](/img/structure/B1333012.png)

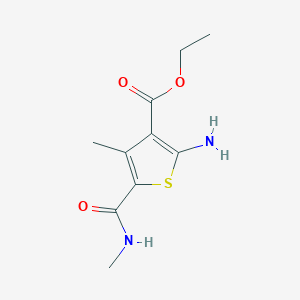

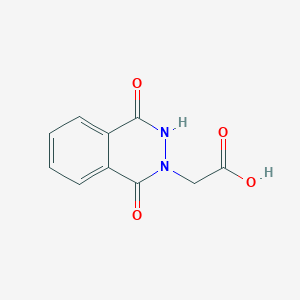

![[5-(Morpholine-4-sulfonyl)-thiophen-2-yl]-acetic acid](/img/structure/B1333017.png)

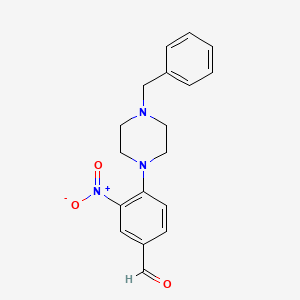

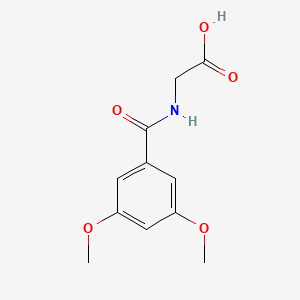

![2-{[(Furan-2-ylmethyl)-amino]-methyl}-phenol](/img/structure/B1333033.png)